molecular formula C13H10F2N2O B11959935 1,3-Bis(3-fluorophenyl)urea CAS No. 369-83-5

1,3-Bis(3-fluorophenyl)urea

Cat. No.: B11959935
CAS No.: 369-83-5
M. Wt: 248.23 g/mol
InChI Key: BYAWSEIGDSOCFJ-UHFFFAOYSA-N
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Description

1,3-Bis(3-fluorophenyl)urea: is an organic compound with the molecular formula C13H10F2N2O . It belongs to the family of diphenylureas, which are known for their interesting structural and functional properties. This compound is characterized by the presence of two fluorophenyl groups attached to a central urea moiety. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Bis(3-fluorophenyl)urea can be synthesized through the reaction of 3-fluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good purity .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

1,3-Bis(3-fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can react with the fluorophenyl groups.

    Solvents: Common solvents include (DMF) and (DCM).

Major Products:

Scientific Research Applications

1,3-Bis(3-fluorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-fluorophenyl)urea involves its ability to form hydrogen bonds and participate in various chemical interactions. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with other molecules. The fluorine atoms enhance the compound’s reactivity and binding affinity by influencing the electronic properties of the phenyl rings .

Comparison with Similar Compounds

  • 1,3-Bis(4-fluorophenyl)urea
  • 1,3-Bis(2-fluorophenyl)urea
  • 1,3-Bis(3-chlorophenyl)urea

Comparison:

1,3-Bis(3-fluorophenyl)urea is unique due to the position of the fluorine atoms on the phenyl rings, which significantly affects its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or fluorine positions, it exhibits distinct polymorphic behavior and hydrogen bonding patterns .

Properties

CAS No.

369-83-5

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

1,3-bis(3-fluorophenyl)urea

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

BYAWSEIGDSOCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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